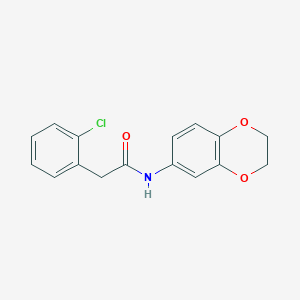
N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide
Overview
Description
N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It is a promising drug candidate for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide selectively inhibits JAK3, a member of the JAK family of non-receptor tyrosine kinases. JAK3 plays a critical role in the signaling pathway of cytokines such as interleukin-2 (IL-2), which are involved in the immune response. By inhibiting JAK3, N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide reduces the production of pro-inflammatory cytokines and prevents the activation of immune cells, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects
N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. In animal models, N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide reduces the production of pro-inflammatory cytokines such as IL-2, interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α). N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide also inhibits the activation and proliferation of T cells, which play a key role in autoimmune diseases. In clinical trials, N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide has been shown to reduce the signs and symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide has several advantages as a tool for research in autoimmune diseases. It is a selective inhibitor of JAK3, which allows for the specific targeting of the immune response without affecting other signaling pathways. N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide also has good oral bioavailability and a long half-life, which makes it suitable for use in animal models and clinical trials. However, N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide has some limitations as a research tool. It can have off-target effects on other JAK family members, which can complicate the interpretation of results. Additionally, the high cost of N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide can be a barrier to its use in research.
Future Directions
There are several future directions for research on N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide. One area of interest is the development of more selective JAK3 inhibitors with fewer off-target effects. Another area is the study of the long-term effects of N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide on the immune system and other signaling pathways. Finally, the use of N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide in combination with other drugs for the treatment of autoimmune diseases is an area of active research.
Scientific Research Applications
N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In animal models of autoimmune diseases, N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide has been shown to reduce inflammation and prevent tissue damage. In clinical trials, N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide has demonstrated efficacy in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-phenylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-11-9-12(2)20-18(19-11)21-17(22)15-10-23-13(3)16(15)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTTVCOGWNBJTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CSC(=C2C3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-phenylthiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4181223.png)
![2-{[2-(2-isopropyl-5-methylphenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4181226.png)
![ethyl 5-acetyl-2-[(4-methoxy-3-nitrobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4181228.png)
![2-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-3-furamide](/img/structure/B4181234.png)
![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4181249.png)
![1-[2-(4-nitrophenoxy)propanoyl]pyrrolidine](/img/structure/B4181271.png)
![5-methyl-N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B4181276.png)
![methyl 3-[(2-chloro-6-fluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B4181289.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B4181304.png)
![2-[4-(2-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B4181309.png)
![2-[(2-methoxybenzoyl)amino]-N-(4-nitrophenyl)-3-thiophenecarboxamide](/img/structure/B4181321.png)

